molecular formula C22H22 B579490 [(2R)-1,1-diphenylbutan-2-yl]benzene CAS No. 16557-52-1

[(2R)-1,1-diphenylbutan-2-yl]benzene

Cat. No.: B579490
CAS No.: 16557-52-1
M. Wt: 286.418
InChI Key: XOQKVDSJNTUZHD-NRFANRHFSA-N
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Description

[(2R)-1,1-Diphenylbutan-2-yl]benzene is a chiral aromatic compound characterized by a central butan-2-yl backbone substituted with two phenyl groups at the 1-position and an additional benzene ring attached to the 2-position.

Key structural features include:

  • Three aromatic rings: Two phenyl groups on the butan-2-yl chain and a third benzene ring at the 2-position.
  • Chirality: The R-configuration at the 2-carbon creates enantiomeric specificity, which may affect interactions in chiral environments (e.g., enzymatic systems) .
  • Hydrophobicity: The presence of multiple phenyl groups likely reduces solubility in polar solvents, a trait common to polyaromatic hydrocarbons .

Properties

CAS No.

16557-52-1

Molecular Formula

C22H22

Molecular Weight

286.418

IUPAC Name

[(2R)-1,1-diphenylbutan-2-yl]benzene

InChI

InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m0/s1

InChI Key

XOQKVDSJNTUZHD-NRFANRHFSA-N

SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(R)-1,1,2-Triphenylbutane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,1-diphenylbutan-2-yl]benzene typically involves the reaction of benzene with a suitable butane derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a butane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1,1-diphenylbutan-2-yl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

[(2R)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical comparisons between [(2R)-1,1-diphenylbutan-2-yl]benzene and related compounds:

Compound Molecular Formula Key Features Physical/Chemical Properties Safety/Toxicity
This compound C₁₆H₁₈ Chiral, three phenyl groups, saturated butan chain High hydrophobicity (inferred); potential high melting point due to π-π interactions Limited data; likely requires precautions for aromatic compounds (e.g., PPE)
1-Phenyl-2-butene C₁₀H₁₂ Unsaturated (C=C bond), single phenyl group Lower boiling point (~160–180°C, inferred from analogs); reactive at double bond Flammable liquid; may require ventilation
4-Phenyl-1-butene C₁₀H₁₂ Terminal double bond, phenyl at 4-position Similar reactivity to 1-phenyl-2-butene; different isomerization behavior Not classified as carcinogenic; irritant on contact
(2R)-4-Phenylbutan-2-amine-d3 C₁₀H₁₅D₃N Chiral amine, deuterated methyl groups, single phenyl Polar functional group increases solubility in protic solvents; deuterium alters kinetics Amine group may cause respiratory irritation
tert-Butyl N-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate C₂₂H₂₉NO₃ Carbamate-protected amine, diphenylbutan backbone, hydroxyl group Solid state (mp ~93.5°C inferred from analogs); hydrolyzable carbamate Likely irritant; handle with gloves

Structural and Functional Differences

Aromaticity and Substitution: The target compound’s three phenyl groups enhance steric bulk and electron delocalization compared to mono-phenyl analogs like 1-phenyl-2-butene. This likely increases thermal stability and reduces solubility in aqueous media . Unlike carbamate or amine derivatives (e.g., ), the absence of polar functional groups in this compound limits hydrogen-bonding interactions, further reducing solubility .

For example, (2R)-4-phenylbutan-2-amine-d3 demonstrates enantiomer-specific interactions in deuterated syntheses .

Reactivity :

  • Saturated butan chains (target compound) are less reactive than unsaturated analogs (e.g., 1-phenyl-2-butene), which undergo addition reactions at the double bond .
  • The lack of functional groups (e.g., hydroxyl, amine) reduces susceptibility to hydrolysis or oxidation compared to derivatives like the tert-butyl carbamate in .

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